molecular formula C17H15BrN2OS B10999064 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B10999064
M. Wt: 375.3 g/mol
InChI Key: OSOWOUUGODEDRK-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Indole Acetamide: The brominated indole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the indole acetamide intermediate.

    Coupling with Methylsulfanyl Phenylamine: The final step involves coupling the indole acetamide intermediate with 3-(methylsulfanyl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nucleophiles (amines, thiols), appropriate solvents (e.g., dimethylformamide)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: De-brominated indole derivative

    Substitution: Substituted indole derivatives with various functional groups

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety and the phenylacetamide group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-1H-indol-3-yl)acetamide
  • 2-(5-bromo-1H-indol-1-yl)acetic acid ethyl ester
  • 2-[(5-bromo-2,3-dihydro-1H-indol-1-yl)carbonyl]-5-(methylsulfanyl)phenyl methyl ether

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both a brominated indole moiety and a methylsulfanyl-substituted phenylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15BrN2OS

Molecular Weight

375.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C17H15BrN2OS/c1-22-15-4-2-3-14(10-15)19-17(21)11-20-8-7-12-9-13(18)5-6-16(12)20/h2-10H,11H2,1H3,(H,19,21)

InChI Key

OSOWOUUGODEDRK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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